molecular formula C17H17NO2 B11696077 3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one

3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one

Cat. No.: B11696077
M. Wt: 267.32 g/mol
InChI Key: AJWJYBONRKVZBA-UHFFFAOYSA-N
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Description

3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one is a complex organic compound that features a furan ring, an amino group, and a phenyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one typically involves the reaction of furan-2-ylmethylamine with a suitable cyclohexene derivative under controlled conditions. One common method involves the use of microwave-assisted synthesis, which allows for efficient and rapid production of the compound. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction time, solvent, and substrate amounts are optimized to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and flash chromatography ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, alcohols, and various substituted cyclohexene derivatives .

Scientific Research Applications

3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The furan ring and amino group allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as furan-2-carboxylic acid, furfurylamine, and furan-2-ylmethyl furan-2-carboxylate .

Uniqueness

What sets 3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one apart is its unique combination of a furan ring, an amino group, and a phenyl group attached to a cyclohexene ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3-(furan-2-ylmethylamino)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C17H17NO2/c19-16-10-14(13-5-2-1-3-6-13)9-15(11-16)18-12-17-7-4-8-20-17/h1-8,11,14,18H,9-10,12H2

InChI Key

AJWJYBONRKVZBA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1NCC2=CC=CO2)C3=CC=CC=C3

Origin of Product

United States

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